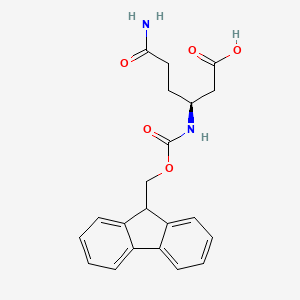

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid

Übersicht

Beschreibung

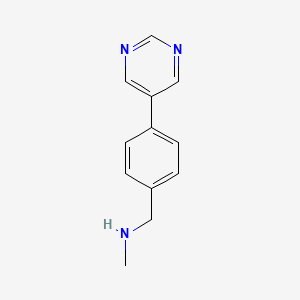

“(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid” appears to be a complex organic compound. The fluorenylmethyloxycarbonyl (Fmoc) group suggests it might be used in peptide synthesis12.

Molecular Structure Analysis

The exact molecular structure of this compound is not available. However, the Fmoc group typically contributes a large planar structure to the molecule, and the pentanoic acid suggests a five-carbon chain13.

Chemical Reactions Analysis

The exact chemical reactions involving this compound are not known. However, the Fmoc group is typically removed in peptide synthesis via a base-catalyzed reaction4.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available. However, similar compounds often have high molecular weights and are usually solid at room temperature56.

Wissenschaftliche Forschungsanwendungen

Solid Phase Synthesis Linkers : The compound's derivatives are used as linkers in solid phase synthesis, showing higher acid stability compared to standard trityl resins. This application is significant in the synthesis of various organic molecules and peptides (Bleicher, Lutz, & Wuethrich, 2000).

Peptide Bond Protection : Derivatives of this compound, such as N,O-Bis-Fmoc derivatives, are used in protecting peptide bonds during peptide synthesis. This is particularly valuable for synthesizing peptides with difficult sequences (Johnson, Quibell, Owen, & Sheppard, 1993).

Synthesis of Novel Acids and Amino Acids : The compound and its analogs have been used in the synthesis of novel functional diacids and amino acids. These synthetic processes have implications in the development of new materials and pharmaceuticals (Zhang Zhi-qin, 2004).

Development of Nitric Oxide Synthase Inhibitors : Derivatives of this compound have been used in the design of inhibitors for nitric oxide synthases, which are enzymes involved in the production of nitric oxide, a crucial biological messenger (Ulhaq et al., 1998).

Protection of Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of this compound, is used to protect hydroxy-groups in organic synthesis. This is crucial for maintaining the integrity of certain functional groups during chemical reactions (Gioeli & Chattopadhyaya, 1982).

Synthesis of Oligomers : N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids, derivatives of this compound, have been used to synthesize oligomers. This has implications in the development of new polymers and materials (Gregar & Gervay-Hague, 2004).

Safety And Hazards

The safety and hazards of this compound are not known. However, due to its complex structure, it should be handled with care, and appropriate safety measures should be taken78.

Zukünftige Richtungen

The future directions of this compound are not known. However, if it’s used in peptide synthesis, it could be used to create a wide variety of peptides for research and therapeutic applications4.

Please note that this analysis is based on the limited information available and some assumptions about the compound’s structure and use. For a more accurate analysis, more specific information about the compound would be needed.

Eigenschaften

IUPAC Name |

(3S)-6-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c22-19(24)10-9-13(11-20(25)26)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H2,22,24)(H,23,27)(H,25,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXKYUGMPJITQT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426594 | |

| Record name | Fmoc-beta-Homogln-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid | |

CAS RN |

283160-17-8 | |

| Record name | Fmoc-beta-Homogln-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Piperidin-1-ylmethyl)phenyl]methanol](/img/structure/B1365428.png)

![Thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1365431.png)

![[3-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1365436.png)

![(2E)-3-{N-[(N-phenylcarbamoyl)amino]carbamoyl}prop-2-enoic acid](/img/structure/B1365445.png)

![(E)-4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365446.png)

![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)

![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)

![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)